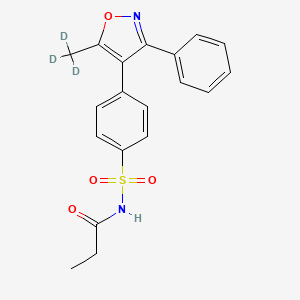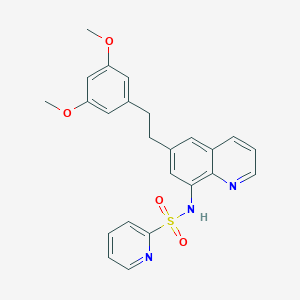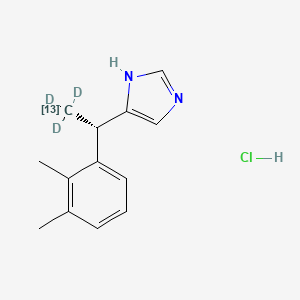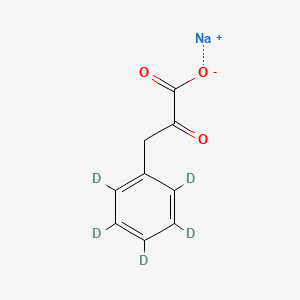
Sodium Phenyl-d5-pyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Phenyl-d5-pyruvate is a deuterium-labeled derivative of Sodium Phenyl-pyruvate. It is a stable isotope compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium Phenyl-d5-pyruvate is synthesized by incorporating deuterium into Sodium Phenyl-pyruvate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized to achieve high yields and purity, ensuring the compound meets the standards required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium Phenyl-d5-pyruvate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Sodium Phenyl-d5-pyruvate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in environmental studies to detect pollutants and in quality control of chemical processes
Mecanismo De Acción
The mechanism of action of Sodium Phenyl-d5-pyruvate involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Phenyl-pyruvate: The non-deuterated version of Sodium Phenyl-d5-pyruvate.
Sodium Pyruvate: A simpler analog without the phenyl group.
Phenyl-d5-acetic acid: Another deuterium-labeled compound with a similar structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Propiedades
Fórmula molecular |
C9H7NaO3 |
|---|---|
Peso molecular |
191.17 g/mol |
Nombre IUPAC |
sodium;2-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D; |
Clave InChI |
MQGYVGKMCRDEAF-GWVWGMRQSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)C(=O)[O-])[2H])[2H].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


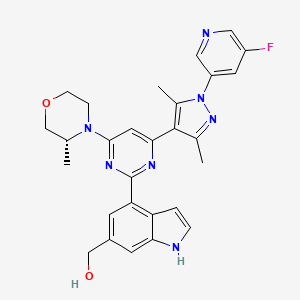
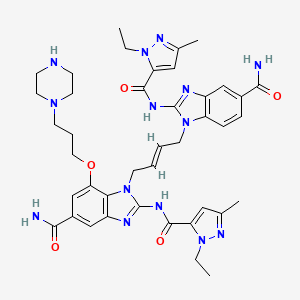
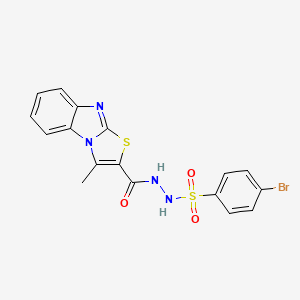
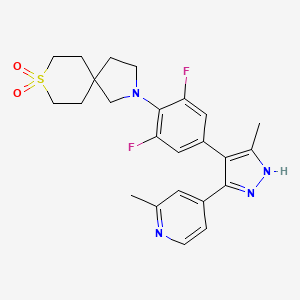
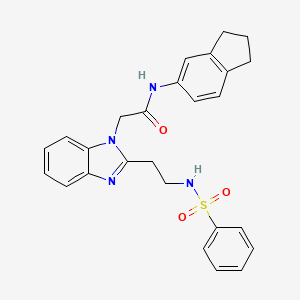
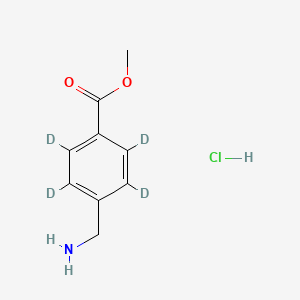
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
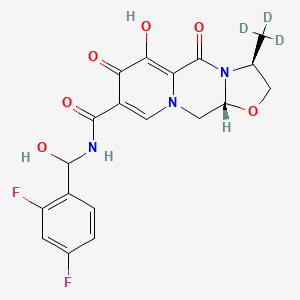
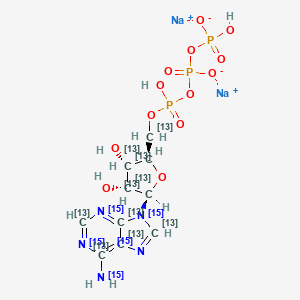
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
